3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Description
“3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazoline, a class of organic compounds that are biologically relevant azaaromatic oxides . Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
Synthesis Analysis
The synthesis of quinazoline derivatives often starts from anthranilic acid derivatives. For instance, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis
Quinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The exact molecular structure of “this compound” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Quinazoline derivatives are known for their reactivity as intermediates in various chemical transformations. For example, quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .Future Directions
The future directions in the research of quinazoline derivatives could involve the design and synthesis of new derivatives or analogues to treat various diseases . This could be achieved by leveraging the reactivity of quinazoline derivatives as intermediates in the synthesis of various biologically relevant compounds.
Properties
IUPAC Name |
3-[2-(benzylamino)ethyl]-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-14-8-4-5-9-15(14)19-17(22)20(16)11-10-18-12-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOVJSZSANVCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCN2C(=O)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385068 | |
Record name | 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883948-67-2 | |
Record name | 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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